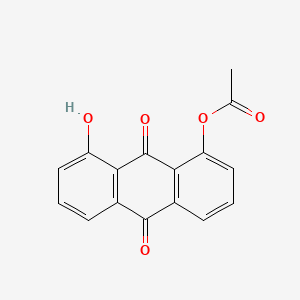
9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy- is a derivative of anthraquinone, a compound known for its wide range of applications in various fields such as dyes, pharmaceuticals, and catalysts. This compound is characterized by the presence of an acetyloxy group at the 1-position and a hydroxy group at the 8-position on the anthracenedione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy- typically involves the acetylation of 9,10-anthracenedione. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process.
Industrial Production Methods
Industrial production of anthraquinone derivatives, including 9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy-, can be achieved through several methods:
Oxidation of Anthracene: This method uses oxidizing agents like chromium (VI) to convert anthracene to anthraquinone.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3) to form anthraquinone.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene followed by oxidative dehydrogenation.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The acetyloxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) compounds, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acetic anhydride, sulfuric acid for acetylation; other reagents for different substitutions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups replacing the acetyloxy and hydroxy groups.
Scientific Research Applications
9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, which is crucial for its biological activities. It can also interact with DNA and proteins, leading to its potential anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione:
1-Amino-4-hydroxy-9,10-anthracenedione: A derivative with amino and hydroxy groups.
1,4-Dihydroxy-9,10-anthracenedione: Another derivative with two hydroxy groups.
Uniqueness
9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy- is unique due to the presence of both acetyloxy and hydroxy groups, which confer distinct chemical properties and reactivity compared to other anthraquinone derivatives. This uniqueness makes it valuable for specific applications in dye synthesis and potential pharmaceutical development .
Properties
CAS No. |
43101-75-3 |
|---|---|
Molecular Formula |
C16H10O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(8-hydroxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C16H10O5/c1-8(17)21-12-7-3-5-10-14(12)16(20)13-9(15(10)19)4-2-6-11(13)18/h2-7,18H,1H3 |
InChI Key |
BSSOWGKQINNSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


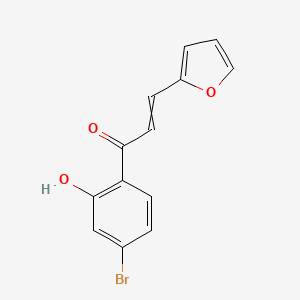
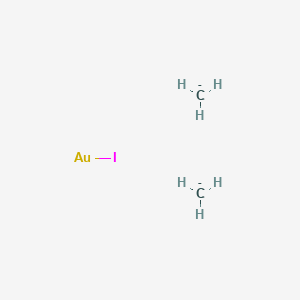
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)

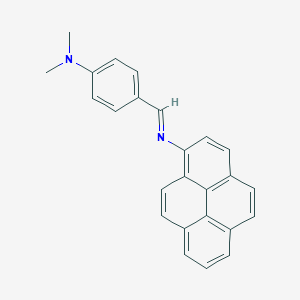

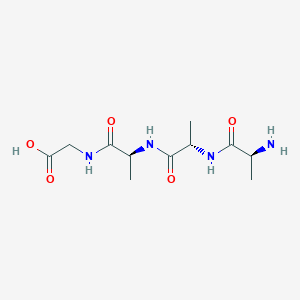
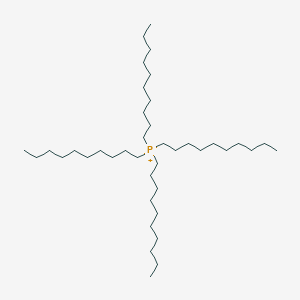
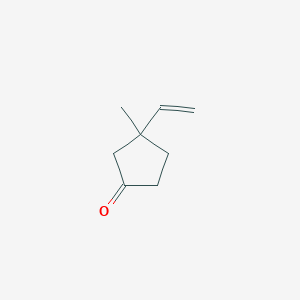
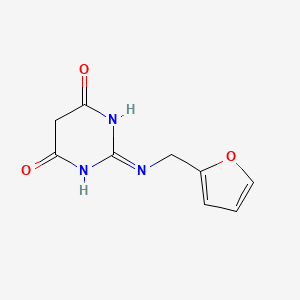
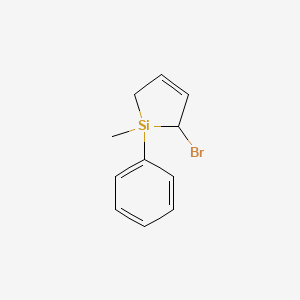
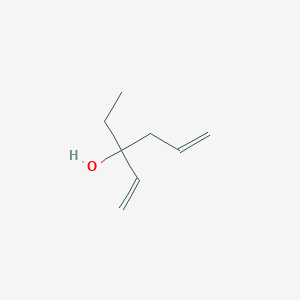
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)
